molecular formula C18H21NO2S B2628540 N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-04-9

N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B2628540
CAS RN: 877650-04-9
M. Wt: 315.43
InChI Key: GKDIUTVPBIKIRM-UHFFFAOYSA-N
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Description

“N-(3,5-Dimethylphenyl)thiourea” is a compound that has been mentioned in the literature . It’s a product of Thermo Scientific and is used in laboratory settings .


Synthesis Analysis

The synthesis of related compounds involves reactions of β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .


Molecular Structure Analysis

While specific molecular structure analysis for “N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide” was not found, a related compound “3-[N-Acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone” was synthesized and its structure was established by single crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-Dimethylphenyl)thiourea” were found. It has a molecular weight of 180.27 g/mol .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : Research on similar compounds, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, demonstrates the focus on synthesis methods and crystal structure determination, which is crucial for understanding the compound's properties and potential applications (Prabhuswamy et al., 2016).

  • Antimicrobial Evaluation and Docking Studies : Compounds like 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been synthesized and evaluated for their antimicrobial properties. Such studies are crucial for discovering new drugs and treatments (Talupur et al., 2021).

  • Antibacterial and Antifungal Activities : Research on N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides shows their potential antibacterial and antifungal properties, highlighting the importance of such compounds in developing new antimicrobial agents (Sowmya et al., 2018).

  • Immunosuppressive Applications : Studies have also explored the synthesis of compounds like 2-[4-(1,1-Dimethylethyl)phenyl]thiophene and their derivatives, revealing their potential use as immunosuppressive agents. This research is significant for the development of new treatments for immune-related disorders (Axton et al., 1992).

  • Antimycobacterial Activity : Compounds such as N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides have been tested for their antimycobacterial activity, suggesting potential use in treating tuberculosis and related infections (Goněc et al., 2016).

  • Anticancer Activity : Thiophene-carboxamide analogues have been synthesized and evaluated for their antibacterial properties and potential anticancer activities, indicating the compound's relevance in cancer research (J.d et al., 2015).

Safety and Hazards

The safety data sheet for “N-(3,5-Dimethylphenyl)thiourea” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-10-14(2)12-15(11-13)19-17(20)18(5-7-21-8-6-18)16-4-3-9-22-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDIUTVPBIKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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